N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core linked to a piperidine moiety substituted with a 2,5-dimethylfuran group. The compound’s molecular formula is C₂₁H₂₉FN₂O₄S, with a molecular weight of 424.5 g/mol (calculated). Its structure features a fluorinated aromatic ring, an ethoxy group at the 4-position, and a sulfonamide bridge connecting the benzene ring to a piperidine scaffold. The 2,5-dimethylfuran substituent introduces lipophilic and electron-rich properties, which may influence pharmacokinetic behavior or target binding .
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O4S/c1-4-27-21-6-5-19(12-20(21)22)29(25,26)23-13-17-7-9-24(10-8-17)14-18-11-15(2)28-16(18)3/h5-6,11-12,17,23H,4,7-10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOFKECXUSKCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=C(OC(=C3)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a piperidine core, a furan moiety, and a sulfonamide group, contributing to its pharmacological properties.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.48 g/mol. The structure can be described as follows:
| Component | Description |
|---|---|
| Piperidine ring | A six-membered ring with nitrogen, contributing to basicity and reactivity. |
| Furan moiety | A five-membered aromatic ring with oxygen, enhancing lipophilicity. |
| Ethoxy group | An ethyl ether substituent that may influence solubility and biological activity. |
| Fluorobenzenesulfonamide | A sulfonamide group that may interact with various biological targets. |
This compound is hypothesized to exert its biological effects through interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer cell proliferation, particularly targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) pathways. These interactions can lead to the modulation of signaling pathways associated with cell survival and apoptosis.
Biological Activity and Research Findings
Research into the biological activity of this compound has focused on its potential anti-cancer properties. The following findings summarize key aspects:
-
Inhibition of Cancer Cell Growth :
- In vitro studies have demonstrated that compounds similar in structure to this compound exhibit significant anti-proliferative effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .
-
Targeted Therapy Potential :
- The compound's structural features allow it to selectively bind to ALK and EGFR, which are critical in many malignancies. This selectivity could reduce off-target effects commonly associated with traditional chemotherapeutics .
- Pharmacokinetic Profile :
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
-
Case Study 1: ALK Inhibition in Lung Cancer
- A study demonstrated that a structurally similar piperidine derivative showed significant inhibition of ALK activity in non-small cell lung cancer (NSCLC) models, resulting in reduced tumor growth .
- Case Study 2: EGFR Targeting in Breast Cancer
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: The target compound has a simpler scaffold compared to Example 53, which contains a chromenone-pyrazolo-pyrimidine core. This difference likely impacts target selectivity and metabolic stability.
Fluorine Substitution : Both compounds feature fluorinated aromatic rings, a common strategy to enhance metabolic stability and binding affinity. However, the target compound’s single fluorine versus Example 53’s dual fluorine substitution may alter electronic effects .
However, the piperidine-linked dimethylfuran in the target compound may confer distinct steric or electronic effects compared to Example 53’s isopropylbenzamide group.
Physicochemical Properties : The target compound’s molecular weight (424.5 g/mol) falls within the "drug-like" range, while Example 53’s higher weight (589.1 g/mol) may limit bioavailability. The absence of melting point data for the target compound precludes direct solubility comparisons.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (as inferred from its SMILES string) involves straightforward alkylation and sulfonamide coupling steps, contrasting with Example 53’s multi-step palladium-catalyzed cross-coupling .
- Pharmacological Potential: While Example 53’s chromenone-pyrazolo-pyrimidine structure suggests kinase inhibition (a common target in oncology), the target compound’s dimethylfuran-piperidine motif may align with GPCR or ion channel modulation. Further in vitro profiling is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
